Isoetin belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, isoetin is considered to be a flavonoid lipid molecule. Isoetin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Isoetin
CAS No.: 1621-84-7
Cat. No.: VC21338707
Molecular Formula: C15H10O7
Molecular Weight: 302.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1621-84-7 |
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Molecular Formula | C15H10O7 |
Molecular Weight | 302.23 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O7/c16-6-1-11(20)15-12(21)5-13(22-14(15)2-6)7-3-9(18)10(19)4-8(7)17/h1-5,16-20H |
Standard InChI Key | DSNIERNBMAVNJI-UHFFFAOYSA-N |
SMILES | C1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3O)O)O)O |
Canonical SMILES | C1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3O)O)O)O |
Chemical Structure and Properties
Structural Characteristics
Isoetin possesses the characteristic C6-C3-C6 carbon skeleton common to flavonoids, with specific hydroxylation patterns that distinguish it from other flavones. The IUPAC name for isoetin is 5,7-dihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one . This structure features a chromone system (the basic structure of the flavone nucleus) with hydroxyl groups at positions 5 and 7 on the A-ring, and at positions 2', 4', and 5' on the B-ring .
Physical and Chemical Properties
Isoetin exhibits properties typical of highly hydroxylated flavones, including limited water solubility and enhanced solubility in polar organic solvents. The compound's chemical identifiers include:
Key Properties of Isoetin
Natural Occurrence
Taxonomic Distribution
Isoetin displays an erratic occurrence across the plant kingdom, having been identified in diverse and taxonomically distant plant families . Simple derivatives of isoetin (non-methyl-ether forms) have been documented in Isoetaceae, Asteraceae, Ranunculaceae, Rosaceae, and Rubiaceae families . In contrast, methyl ethers and their derivatives have been found in Lycopodiaceae, Asteraceae, Cucurbitaceae, Fabaceae, and Pedaliaceae .
Notable Plant Sources
A particularly significant natural source of isoetin is Isoetes sinensis Palmer, a critically endangered fern species protected in China . This rare fern contains isoetin among its flavonoid constituents, which contribute to the plant's notable antioxidant properties . Additionally, isoetin has been reported in Taraxacum platycarpum, a member of the Asteraceae family .
Ecological Significance
Structural Variants and Derivatives
Glycosides and Other Natural Derivatives
Isoetin frequently occurs in nature as glycosides rather than in its free aglycone form. Recent research has identified novel isoetin glycosides, including isoetin 2′-O-α-L-arabinopyranoside-5′-O-β-D-glucopyranoside, a previously undescribed compound isolated from plants of the Cichorieae tribe within the Asteraceae family . This discovery highlights the ongoing potential for identifying new isoetin derivatives in botanically diverse species.
Synthetic and Semi-synthetic Derivatives
Literature reveals that methoxy derivatives with the same substitution pattern as isoetin had been synthesized approximately one decade before the natural compound was discovered . Both naturally occurring and synthetic derivatives of isoetin have contributed to structure-activity relationship studies that help elucidate the biological functions of these compounds.
Documented Isoetin Derivatives
Scientific literature documents a total of 14 non-methyl-ether derivatives (including isoetin itself) and an equal number of methyl ether derivatives . Some of the methyl derivatives exist only as synthetic compounds, while others have been described solely as virtual compounds generated for in silico studies .
Analytical Methods for Detection and Characterization
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical method for structural elucidation of isoetin and its derivatives. Comprehensive NMR data, including various two-dimensional techniques (HH-COSY, HSQC, HSQC-TOCSY, and HMBC), has been essential for characterizing novel isoetin glycosides and identifying the precise positions of sugar moieties on the flavone skeleton .
Chromatographic Techniques
Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and mass spectrometry, have proven valuable for identifying isoetin in complex plant extracts. In the analysis of Isoetes sinensis flavonoid content, researchers employed mass spectrometry-DAD chromatography at 254 nm to tentatively identify isoetin among other flavonoids present in the plant material .
Isolation and Purification Methods
The isolation of isoetin derivatives typically involves multiple chromatographic steps. For example, the isolation of isoetin 2′-O-α-L-arabinopyranoside-5′-O-β-D-glucopyranoside employed liquid-liquid partitioning followed by Sephadex LH-20 column chromatography using methanol and methanol-acetone-water mixtures as eluents . These methods highlight the technical challenges in isolating pure isoetin compounds from complex plant matrices.
Current Research Status and Knowledge Gaps
Recent Discoveries
Recent research has focused on identifying new isoetin derivatives and exploring their occurrence in previously uninvestigated plant species. The discovery of novel glycosides such as isoetin 2′-O-α-L-arabinopyranoside-5′-O-β-D-glucopyranoside represents a significant advancement in our understanding of isoetin's natural diversity .
Research Limitations
Despite these advancements, significant knowledge gaps persist in isoetin research:
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Limited bioactivity studies focusing specifically on isolated isoetin
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Incomplete understanding of biosynthetic pathways
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Minimal exploration of structure-activity relationships
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Limited pharmacokinetic and bioavailability data
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Insufficient research on potential biological targets
Future Research Directions
Future investigations of isoetin should address these knowledge gaps through:
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Isolation and purification of isoetin from additional plant sources
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Comprehensive bioactivity screening of purified isoetin
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Structure-activity relationship studies comparing isoetin with related flavonoids
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Investigation of biosynthetic pathways and genetic regulation
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Exploration of potential medicinal applications through targeted biological assays
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